molecular formula C9H5N3O B3065643 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile CAS No. 55234-72-5

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile

Cat. No. B3065643
CAS RN: 55234-72-5
M. Wt: 171.16 g/mol
InChI Key: WJXCXWRGTCCJOX-UHFFFAOYSA-N
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Description

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile is a type of heterocyclic organic compound . It’s related to the 1,8-naphthyridines, which are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which might be similar to the synthesis of this compound, has been achieved through various methods, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

While specific molecular structure analysis for this compound was not found, it’s known that six isomeric naphthyridines are possible, indicating a complex molecular structure .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, which could be similar to this compound, has been studied. These compounds react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Scientific Research Applications

Synthesis of Novel Compounds

1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile serves as an intermediate in the synthesis of various novel compounds. For instance, it's used in the synthesis of serotonin 5-HT3 receptor antagonists, contributing to advancements in neurochemical research (Mahesh, Perumal, & Pandi, 2004).

Alzheimer's Disease Therapy

This compound is involved in the synthesis of agents showing potential for Alzheimer's disease therapy. Specifically, derivatives like 5-amino-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridin-2(1H)-one, which exhibit selective human acetylcholinesterase inhibition, are synthesized using this compound (Balmori et al., 2017).

Chemical Synthesis and Molecular Design

It's used in the synthesis of various heterocyclic derivatives, which are key in the development of pharmaceuticals and organic materials. Studies demonstrate its use in the creation of diverse molecular structures, underscoring its versatility in organic chemistry (Moustafa et al., 2012).

Corrosion Inhibition

Research has also explored the use of derivatives of this compound in corrosion inhibition, particularly in protecting metals like steel in corrosive environments (Singh et al., 2016).

Development of Fluorescent Compounds

This compound is pivotal in synthesizing fluorescent materials. For example, derivatives with fluorescence properties have been developed, expanding the toolkit for material science and bioimaging applications (Wu et al., 2010).

Future Directions

The field of naphthyridine chemistry, including compounds like 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile, continues to be an area of active research due to the wide applicability in medicinal chemistry and materials science .

properties

IUPAC Name

2-oxo-1H-1,5-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-5-6-4-8-7(12-9(6)13)2-1-3-11-8/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXCXWRGTCCJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=O)N2)C#N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480344
Record name 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55234-72-5
Record name 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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